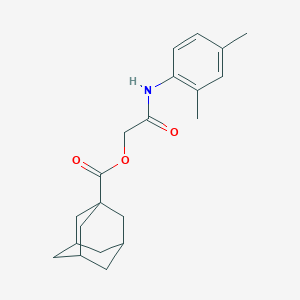
2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DADLE, which is an acronym for [D-Ala2, D-Leu5]-Enkephalin. DADLE is a synthetic opioid peptide that has been extensively studied for its analgesic and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate has been extensively studied for its potential applications in various fields of science. Some of the scientific research applications of this compound are as follows:
1. Pain Management: DADLE has been shown to have potent analgesic properties, making it a promising candidate for pain management.
2. Anti-Inflammatory Effects: DADLE has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory conditions.
3. Neuroprotection: DADLE has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of DADLE could be further explored to gain a better understanding of its analgesic and anti-inflammatory effects.
Conclusion:
In conclusion, 2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate have been discussed in this paper. Further research on this compound could lead to the development of novel analgesics, treatment of inflammatory conditions, and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages and limitations of using 2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate in lab experiments are as follows:
Advantages:
1. Potent Analgesic Properties: DADLE has been shown to produce potent analgesia, making it a promising candidate for pain management.
2. Anti-Inflammatory Effects: DADLE has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory conditions.
3. Neuroprotection: DADLE has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Limitations:
1. Cost: The synthesis of 2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate can be expensive, which could limit its use in lab experiments.
2. Limited Availability: DADLE is not widely available, which could limit its use in lab experiments.
3. Potential Side Effects: The use of DADLE in lab experiments could potentially result in side effects, which could affect the validity of the results.
Direcciones Futuras
The future directions for research on 2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate are as follows:
1. Development of Novel Analgesics: The potent analgesic properties of DADLE make it a promising candidate for the development of novel analgesics.
2. Treatment of Inflammatory Conditions: The anti-inflammatory effects of DADLE could be further explored for the treatment of various inflammatory conditions.
3. Neuroprotection: The neuroprotective effects of DADLE could be further explored for the treatment of neurodegenerative diseases.
4.
Métodos De Síntesis
The synthesis of 2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate involves the reaction of D-Alanine, D-Leucine, and Enkephalin with N,N-dimethylformamide (DMF) and triethylamine (TEA). The reaction mixture is then stirred at room temperature for several hours, and the resulting compound is purified by column chromatography to obtain the final product.
Propiedades
Nombre del producto |
2-(2,4-Dimethylanilino)-2-oxoethyl 1-adamantanecarboxylate |
|---|---|
Fórmula molecular |
C21H27NO3 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
[2-(2,4-dimethylanilino)-2-oxoethyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C21H27NO3/c1-13-3-4-18(14(2)5-13)22-19(23)12-25-20(24)21-9-15-6-16(10-21)8-17(7-15)11-21/h3-5,15-17H,6-12H2,1-2H3,(H,22,23) |
Clave InChI |
DBLJQYGNDSSYHP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B305592.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B305594.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305595.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305596.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)



![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B305607.png)

![N-(2,5-dimethylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305609.png)
![N-(4-methylphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305610.png)
![N-(2-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305612.png)